molecular formula C15H13N5O2S B5551012 N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5551012
M. Wt: 327.4 g/mol
InChI Key: ABANLXYNSSVWDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea involves reactions of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different isocyanates or aroylazides. For example, a derivative was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate (Song et al., 2008). Another method involves using a one-pot procedure starting from carboxylic acids, ethyl chloroformate, and sodium azide to prepare aroylazides, which are then reacted with 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole (Wang Yan-gang, 2008).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant insights. For instance, a derivative crystallizes in the triclinic space group P − 1, showcasing a planar configuration due to intramolecular N–H⋯O hydrogen bonds. The molecules are linked by intermolecular N–H⋯O hydrogen bonds into centrosymmetric dimers, with π–π stacking interactions also observed (Song et al., 2008).

Chemical Reactions and Properties

These compounds exhibit promising biological activities, including fungicidal activities against various pathogens such as Rhizoctonia solani and Botrytis cinerea. The presence of the 1,3,4-thiadiazol-2-yl urea scaffold is critical for these activities, indicating the potential of these molecules in agricultural and medicinal applications (Song et al., 2008).

Scientific Research Applications

Urea Derivatives in Plant Biology

Urea derivatives, including compounds like N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea, have shown significant promise in the field of plant biology. Some of these compounds are known to positively regulate cell division and differentiation, exhibiting cytokinin-like activity which often exceeds that of adenine compounds. They are extensively used in in vitro plant morphogenesis studies. New urea cytokinins and other urea derivatives specifically enhance adventitious root formation, indicating their potential utility in agricultural and botanical research (Ricci & Bertoletti, 2009).

Synthesis and Biological Activities

The synthesis and biological evaluation of urea derivatives have been a subject of extensive research. Several studies have synthesized new derivatives, exploring their enzyme inhibition and anticancer activities. For instance, derivatives like N-(3-methoxyphenyl)-N'- -(3-methylphenyl)urea have been synthesized and subjected to assays for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. Some compounds in this category have shown in vitro anticancer activity, suggesting their potential as therapeutic agents (Mustafa, Perveen & Khan, 2014).

Microwave-Assisted Synthesis

Advancements in synthesis methods have also been explored, such as the microwave-assisted synthesis of 1,3,4-thiadiazol-2-yl urea derivatives. This method offers an efficient and rapid means of producing these compounds, which can then be applied in various biological studies (Li & Chen, 2008).

Anticancer Effects and Toxicity Evaluation

Another critical aspect of urea derivatives' research is the evaluation of their anticancer effects and toxicity. Studies have been conducted to synthesize compounds like 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea and assess their antiproliferative activities against various cancer cell lines. These investigations are crucial for understanding the potential therapeutic applications and safety profile of these compounds (Xie et al., 2015).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-22-12-4-2-3-11(9-12)17-14(21)18-15-20-19-13(23-15)10-5-7-16-8-6-10/h2-9H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABANLXYNSSVWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea

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